

A Comparative Spectroscopic Guide to 3-(1H-Pyrazol-1-YL)propanal

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Compound of Interest

Compound Name: 3-(1H-Pyrazol-1-YL)propanal

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected spectroscopic characteristics of **3-(1H-Pyrazol-1-YL)propanal** with the experimentally determined data for propanal. Due to the limited availability of published experimental spectra for **3-(1H-Pyrazol-1-YL)propanal**, this document serves as a predictive guide based on the well-established spectroscopic behavior of its constituent functional groups: a pyrazole ring and an aliphatic aldehyde. This comparison will aid researchers in the identification and characterization of this and similar molecules.

Data Presentation: A Comparative Analysis

The following tables summarize the expected and experimental spectroscopic data for **3-(1H-Pyrazol-1-YL)propanal** and propanal, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Data for **3-(1H-Pyrazol-1-YL)propanal**

| Chemical Shift | | | | |
|--------------------|---------------------------------|--------------|-------------|-----------------------|
| ¹ H NMR | (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| H-3' | ~7.5 | d | 1H | Pyrazole ring |
| H-5' | ~7.4 | d | 1H | Pyrazole ring |
| H-4' | ~6.2 | t | 1H | Pyrazole ring |
| H-3 | ~9.8 | t | 1H | Aldehyde |
| H-1 | ~4.3 | t | 2H | -N-CH ₂ - |
| H-2 | ~2.9 | dt | 2H | -CH ₂ -CHO |

| Chemical Shift | | |
|---------------------|---------------------------------|-----------------------|
| ¹³ C NMR | (δ) ppm (Predicted) | Assignment |
| C-3 | ~200 | Aldehyde C=O |
| C-3' | ~139 | Pyrazole ring |
| C-5' | ~128 | Pyrazole ring |
| C-4' | ~106 | Pyrazole ring |
| C-1 | ~50 | -N-CH ₂ - |
| C-2 | ~45 | -CH ₂ -CHO |

Experimental ¹H and ¹³C NMR Data for Propanal[1]

| ¹ H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------|------------------------------------|--------------------|-------------|--------------------|
| H-1 | 9.77 | t | 1H | Aldehyde |
| H-2 | 2.43 | dq | 2H | -CH ₂ - |
| H-3 | 1.12 | t | 3H | -CH ₃ |
| ¹³ C NMR | Chemical Shift (δ) ppm | Assignment | | |
| C-1 | 203.2 | Aldehyde C=O | | |
| C-2 | 37.3 | -CH ₂ - | | |
| C-3 | 6.04 | -CH ₃ | | |

Infrared (IR) Spectroscopy

Expected IR Data for 3-(1H-Pyrazol-1-YL)propanal

| Wavenumber (cm ⁻¹) (Predicted) | Functional Group |
|--|-------------------------------------|
| ~3100-3000 | C-H stretch (pyrazole ring) |
| ~2900-2800 | C-H stretch (aliphatic) |
| ~2750-2700 | C-H stretch (aldehyde) |
| ~1725 | C=O stretch (aldehyde) |
| ~1550-1450 | C=N and C=C stretch (pyrazole ring) |

Experimental IR Data for Propanal[2][3]

| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|------------------------|
| 2975-2845 | C-H stretch (alkyl) |
| 2880-2650 | C-H stretch (aldehyde) |
| 1740-1720 | C=O stretch (aldehyde) |

Mass Spectrometry (MS)

Expected Mass Spectrometry Data for **3-(1H-Pyrazol-1-YL)propanal**

| m/z (Predicted) | Ion |
|-----------------|--|
| 124 | [M] ⁺ (Molecular Ion) |
| 95 | [M - CHO] ⁺ |
| 68 | [Pyrazole] ⁺ |
| 56 | [CH ₂ CH ₂ CHO] ⁺ |

Experimental Mass Spectrometry Data for Propanal[4]

| m/z | Ion |
|-----|---|
| 58 | [M] ⁺ (Molecular Ion) |
| 57 | [M - H] ⁺ |
| 29 | [CHO] ⁺ or [C ₂ H ₅] ⁺ (Base Peak) |
| 28 | [C ₂ H ₄] ⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution is then filtered into a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- ^1H NMR Acquisition: A standard one-pulse sequence is used. Typically, 16 to 64 scans are acquired with a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled one-pulse sequence is employed. Due to the low natural abundance of ^{13}C , a higher number of scans (1024 or more) is typically required. The spectral width is set to 0-220 ppm with a relaxation delay of 2 seconds.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected to obtain the final NMR spectrum.

Infrared (IR) Spectroscopy[7][8]

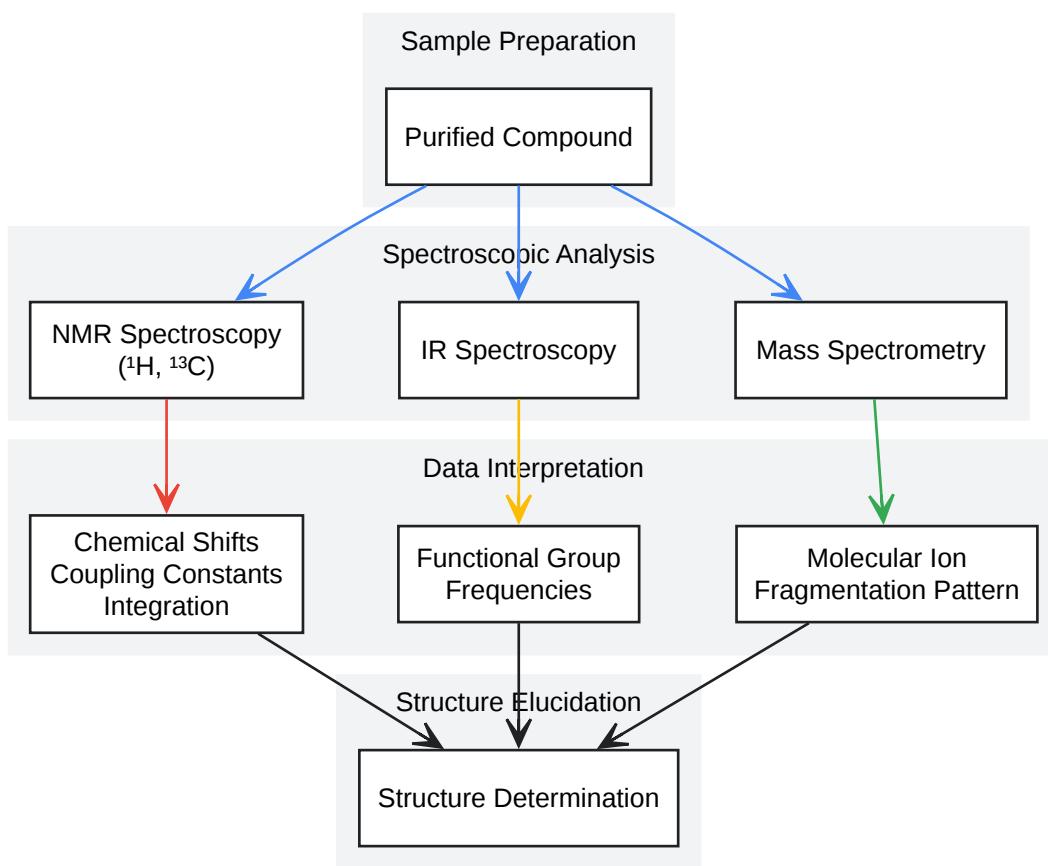
- Sample Preparation (Liquid): For a liquid sample like propanal, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Sample Preparation (Solid): For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is first recorded. The sample is then placed in the instrument, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)[9][10]

- Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
- Ionization: The sample molecules are ionized. Electron Impact (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives structural information.

Visualizations

Spectroscopic Characterization Workflow

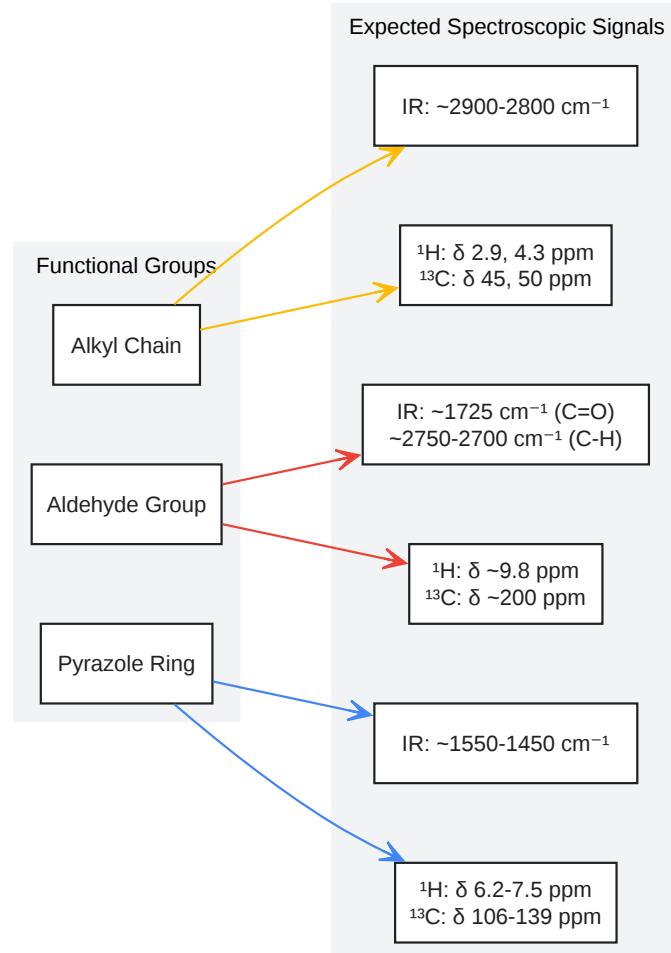


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Caption: Workflow for the spectroscopic characterization of an organic compound.

Logical Relationships of Spectroscopic Signals for 3-(1H-Pyrazol-1-YL)propanal

3-(1H-Pyrazol-1-YL)propanal Structure
Pyrazole-CH₂-CH₂-CHO



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Caption: Predicted spectroscopic signals for the functional groups of **3-(1H-Pyrazol-1-YL)propanal**.

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